![molecular formula C52H36N6 B12110440 1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- is a complex organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by its unique structure, which includes two benzimidazole groups and two phenyl groups attached to the phenanthroline core. It is known for its applications in coordination chemistry, where it acts as a ligand forming strong complexes with metal ions.
Méthodes De Préparation
The synthesis of 1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- typically involves multiple steps. One common method includes the following steps:
Formation of the Phenanthroline Core: This can be achieved through the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene.
Attachment of Benzimidazole Groups: The phenanthroline core is then reacted with 1-methyl-1H-benzimidazole under specific conditions to attach the benzimidazole groups.
Addition of Phenyl Groups: Finally, the phenyl groups are introduced through a substitution reaction, completing the synthesis of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- involves its ability to form strong complexes with metal ions. These complexes can interact with biological molecules like DNA, leading to various biological effects. For example, the compound can stabilize G-quadruplex structures in DNA, which are involved in the regulation of gene expression . Additionally, its interaction with metal ions can inhibit metalloenzymes, affecting cellular processes .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline, 2,9-bis[4-(1-Methyl-1H-benziMidazol-2-yl)phenyl]-4,7-diphenyl- is unique due to its specific structure and functional groups. Similar compounds include:
2,2’-Bipyridine: Another ligand used in coordination chemistry, but with different coordination properties compared to phenanthroline.
PhenDC3 and PhenQE8: Known 1,10-phenanthroline derivatives with antitumor properties.
2,9-Bis(triazolyl)-1,10-phenanthroline: Used for selective extraction processes.
These compounds share some similarities in their coordination chemistry but differ in their specific applications and biological activities.
Propriétés
Formule moléculaire |
C52H36N6 |
|---|---|
Poids moléculaire |
744.9 g/mol |
Nom IUPAC |
2,9-bis[4-(1-methylbenzimidazol-2-yl)phenyl]-4,7-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C52H36N6/c1-57-47-19-11-9-17-43(47)55-51(57)37-25-21-35(22-26-37)45-31-41(33-13-5-3-6-14-33)39-29-30-40-42(34-15-7-4-8-16-34)32-46(54-50(40)49(39)53-45)36-23-27-38(28-24-36)52-56-44-18-10-12-20-48(44)58(52)2/h3-32H,1-2H3 |
Clé InChI |
CEPSDNAIOVOBNI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C4=NC5=C(C=CC6=C5N=C(C=C6C7=CC=CC=C7)C8=CC=C(C=C8)C9=NC1=CC=CC=C1N9C)C(=C4)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



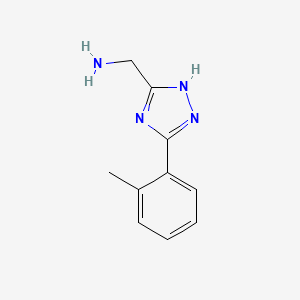
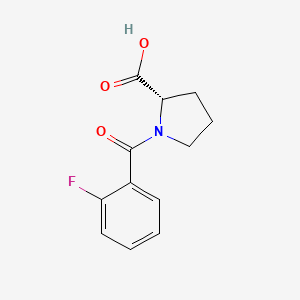
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
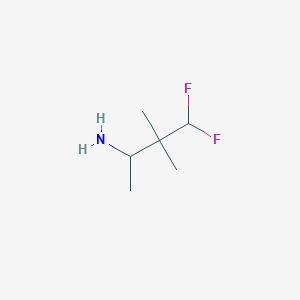
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)
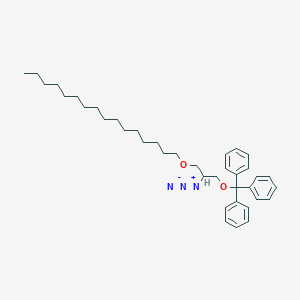
![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)
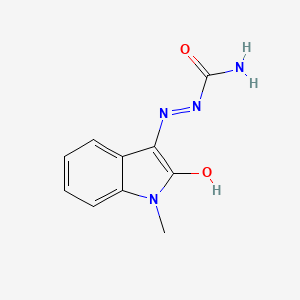
![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)
![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)
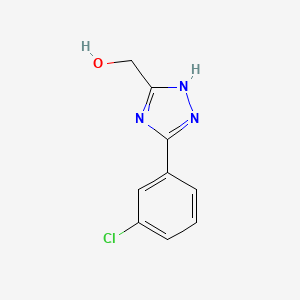
![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)
